Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethoxy group and a nitrophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate can be synthesized through the acid-catalyzed addition of ethanol to ethyl acrylate. This process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at elevated temperatures, around 99-105°C, for 12-24 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate can be compared with other similar esters:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
This compound is unique due to the presence of both an ethoxy group and a nitrophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-3-18-12(9-13(15)19-4-2)10-5-7-11(8-6-10)14(16)17/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
FQHZNFIKDSJAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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